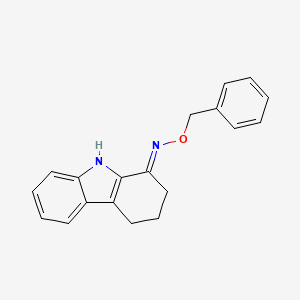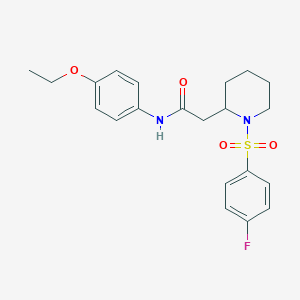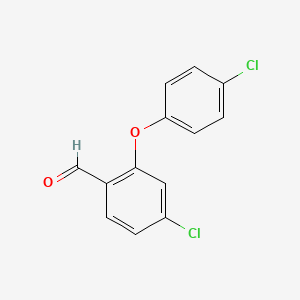![molecular formula C15H20N2O B2679960 N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide CAS No. 2175581-23-2](/img/structure/B2679960.png)
N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(Dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was first synthesized in 1990, and since then, it has been investigated for its anti-tumor and anti-angiogenic properties.
Mechanism of Action
DMXAA exerts its anti-tumor effects by activating the immune system through the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. DMXAA also inhibits the growth of blood vessels that supply nutrients and oxygen to the tumor by upregulating the expression of vascular endothelial growth factor (VEGF) and inducing vascular damage.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which play a crucial role in the immune response against tumors. DMXAA also induces vascular damage and inhibits the growth of blood vessels by upregulating the expression of VEGF.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments, including its high purity and yield, as well as its well-established synthesis method. However, DMXAA has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of DMXAA, including:
1. Investigating the potential use of DMXAA in combination with other anti-cancer drugs to enhance their effectiveness.
2. Studying the effects of DMXAA on the immune system and its potential use in immunotherapy.
3. Exploring the use of DMXAA in the treatment of other diseases, such as autoimmune disorders.
4. Developing new synthesis methods for DMXAA to improve its solubility and reduce its potential toxicity.
5. Investigating the potential use of DMXAA in the treatment of drug-resistant tumors.
In conclusion, DMXAA is a synthetic compound that has shown promising anti-tumor properties through the activation of the immune system and the inhibition of blood vessel growth. DMXAA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DMXAA, including its potential use in combination with other anti-cancer drugs and its use in immunotherapy.
Synthesis Methods
DMXAA can be synthesized in several ways, but the most commonly used method involves the reaction of 2,3-dimethylindole with chloroacetaldehyde followed by the reaction with dimethylamine and acryloyl chloride. This method yields DMXAA with high purity and yield.
Scientific Research Applications
DMXAA has been studied for its anti-tumor properties in various types of cancer, including melanoma, lung cancer, and prostate cancer. DMXAA has been shown to induce tumor cell death by activating the immune system and inhibiting the growth of blood vessels that supply nutrients and oxygen to the tumor. DMXAA has also been investigated for its potential use in combination with other anti-cancer drugs to enhance their effectiveness.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-1,3-dihydroinden-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-14(18)16-11-15(17(2)3)9-12-7-5-6-8-13(12)10-15/h4-8H,1,9-11H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCNGHFGDIXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2679877.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-3-(2-methoxy-phenyl)-3H-quinazolin-4-one](/img/structure/B2679878.png)



![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2679885.png)



![5-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2679890.png)
![1-{[1-(2-chlorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2679892.png)


